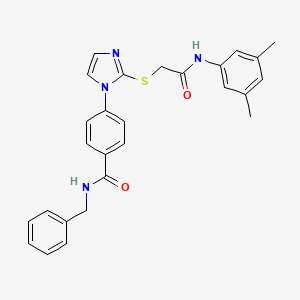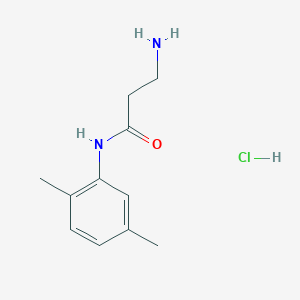
(3-(Dimethylamino)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-(Dimethylamino)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a novel organic compound that has been synthesized by researchers for scientific research purposes. This compound has gained significant attention due to its potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
The mechanism of action of (3-(Dimethylamino)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
The compound (3-(Dimethylamino)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone has been found to have a range of biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory retention, and reduce anxiety and depression symptoms in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3-(Dimethylamino)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone in lab experiments is its high potency and selectivity. It can be used in small quantities, making it cost-effective for research purposes. However, one of the limitations of using this compound is its potential toxicity, which can be harmful to both researchers and lab animals.
Direcciones Futuras
There are several future directions for the research on (3-(Dimethylamino)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone. One potential area of research is the development of new drugs for the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. Another area of research is the study of the compound's potential applications in the field of drug discovery and medicinal chemistry.
Conclusion:
In conclusion, (3-(Dimethylamino)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It has been extensively studied for its potential applications in the treatment of neurological disorders, drug discovery, and medicinal chemistry. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of scientific research.
Métodos De Síntesis
The synthesis of (3-(Dimethylamino)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone involves a multi-step process, including the reaction of 3-(Dimethylamino)phenylboronic acid with 4-bromo-1-(6-methylpyridin-2-yloxy)piperidine, followed by the reduction of the intermediate product using a palladium catalyst to yield the final product.
Aplicaciones Científicas De Investigación
The compound (3-(Dimethylamino)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a significant impact on the central nervous system and can be used to develop new drugs for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-6-4-9-19(21-15)25-18-10-12-23(13-11-18)20(24)16-7-5-8-17(14-16)22(2)3/h4-9,14,18H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIKOTSVRBXSAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dimethylamino)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dibromophenyl)amino]acetamide](/img/structure/B2939576.png)
![N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2939579.png)
![1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2939581.png)




![methyl 3-((8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2939588.png)




